3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Overview
Description
3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, also known as tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-Boc-3-(2-methoxyphenyl)piperazine is the 5-HT1A receptor . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as mood, anxiety, sleep, and cognition .
Mode of Action
1-Boc-3-(2-methoxyphenyl)piperazine interacts with its target, the 5-HT1A receptor, by binding to it . This binding can result in the activation of the receptor, leading to a series of intracellular events . .
Biochemical Pathways
The activation of the 5-HT1A receptor by 1-Boc-3-(2-methoxyphenyl)piperazine can affect various biochemical pathways. For instance, it can influence the serotonin system, which plays a key role in regulating mood and anxiety . .
Result of Action
Its interaction with the 5-ht1a receptor suggests that it may have effects on mood and anxiety . More research is needed to fully understand these effects.
Biochemical Analysis
Biochemical Properties
1-Boc-3-(2-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human carbonic anhydrase I and II isoenzymes, which are crucial for maintaining acid-base balance in tissues . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in cellular pH and other downstream effects.
Cellular Effects
1-Boc-3-(2-methoxyphenyl)piperazine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-(2-methoxyphenyl)piperazine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in changes in gene expression and alterations in cellular signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-(2-methoxyphenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-Boc-3-(2-methoxyphenyl)piperazine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
1-Boc-3-(2-methoxyphenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in the metabolism of certain amino acids and lipids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Boc-3-(2-methoxyphenyl)piperazine within cells and tissues are crucial for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
1-Boc-3-(2-methoxyphenyl)piperazine exhibits specific subcellular localization patterns. It is directed to certain compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations. This localization can impact its activity and function, influencing various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can be synthesized through various methods. One common approach involves the reaction of 1-(2-methoxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Deprotection Reactions: The major product is 3-(2-methoxyphenyl)piperazine.
Scientific Research Applications
3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Biological Studies: Researchers use it to study the structure-activity relationships of piperazine derivatives and their biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the Boc protection group and is more reactive in certain conditions.
1-Boc-4-(2-methoxyphenyl)piperazine: Similar structure but with the Boc group at a different position, leading to different reactivity and applications.
Uniqueness
3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. The Boc protection allows for selective reactions and easy deprotection, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-13(11-18)12-7-5-6-8-14(12)20-4/h5-8,13,17H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZAKSSQOYPQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587685 | |
Record name | tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886768-01-0 | |
Record name | tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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